molecular formula C11H7BrFNO3 B12992046 5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

Cat. No.: B12992046
M. Wt: 300.08 g/mol
InChI Key: KEUHUHBEABMRHY-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indene and an oxazolidine ring, with bromine and fluorine substituents adding to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves multi-step organic reactions. One common method involves the initial formation of the indene ring, followed by the introduction of the oxazolidine moiety. The bromine and fluorine substituents are then introduced through halogenation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as recrystallization and chromatography, to achieve high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts like palladium. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce more complex spiro compounds with extended conjugation .

Scientific Research Applications

5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Bromo-2’,3’-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione
  • 5’-Bromo-2’,3’-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
  • 5’-Bromo-6’-fluoro-2’,3’-dihydrospiro[indene-1,5’-oxazolidine]-2,5-dione

Uniqueness

The spiro connection also adds to its structural uniqueness, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

6-bromo-7-fluorospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione

InChI

InChI=1S/C11H7BrFNO3/c12-7-2-1-6-5(8(7)13)3-4-11(6)9(15)14-10(16)17-11/h1-2H,3-4H2,(H,14,15,16)

InChI Key

KEUHUHBEABMRHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C1C(=C(C=C3)Br)F)C(=O)NC(=O)O2

Origin of Product

United States

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